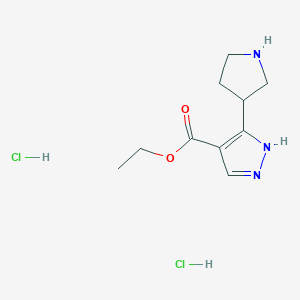
ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride is a chemical compound that features a pyrrolidine ring, a pyrazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride typically involves the construction of the pyrrolidine and pyrazole rings followed by their functionalization. One common method involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex, to form the pyrrolidine ring . The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions . The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and pyrrolidine rings.
Reduction: Reduced pyrazole ring compounds.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. For example, docking analyses suggest that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s ability to interact with various enzymes and receptors is attributed to its unique structural features, including the pyrrolidine and pyrazole rings.
Comparison with Similar Compounds
Ethyl 5-(pyrrolidin-3-yl)-1H-pyrazole-4-carboxylate dihydrochloride can be compared with other compounds containing pyrrolidine and pyrazole rings:
Pyrrolidine-2-one: Known for its use in the synthesis of pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activity and potential therapeutic applications.
Prolinol: Used in the synthesis of chiral compounds and as a catalyst in asymmetric synthesis.
The uniqueness of this compound lies in its combination of the pyrrolidine and pyrazole rings with an ethyl ester functional group, which enhances its biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C10H17Cl2N3O2 |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
ethyl 5-pyrrolidin-3-yl-1H-pyrazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)8-6-12-13-9(8)7-3-4-11-5-7;;/h6-7,11H,2-5H2,1H3,(H,12,13);2*1H |
InChI Key |
JSKCSRSAOKDZBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















